molecular formula C12H19NO3 B2677092 Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2137543-26-9

Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2677092
CAS No.: 2137543-26-9
M. Wt: 225.288
InChI Key: IMLMCTVICONPMN-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic organic compound featuring a bridged azabicyclo[3.2.1]octane scaffold with a ketone group at position 2 and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This structure is critical in medicinal chemistry as a rigid intermediate for synthesizing bioactive molecules, particularly in the development of protease inhibitors and chiral ligands .

Properties

IUPAC Name

tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLMCTVICONPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by esterification to introduce the tert-butyl group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced derivative. Substitution reactions can lead to a variety of products depending on the nucleophile used .

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C12_{12}H19_{19}NO3_3
  • SMILES Notation : CC(C)(C)OC(=O)N1CC2CC1CCC2=O
  • InChI : InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-9H,4-7H2,1-3H3

The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+226.14377151.5
[M+Na]+248.12571159.5
[M+NH₄]+243.17031158.7
[M+K]+264.09965157.3
[M-H]-224.12921149.7

These values are crucial for understanding the compound's behavior in mass spectrometry and other analytical techniques.

Example Synthesis Route

  • Starting Materials : Appropriate azabicyclic precursors.
  • Reagents : Use of tert-butyl esters and acylating agents.
  • Conditions : Reflux in an organic solvent followed by purification through chromatography.

This synthesis pathway allows for the production of the compound in sufficient quantities for research purposes.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds.

Case Studies

  • Neuropharmacology : Investigated for its potential as a neuroprotective agent, targeting specific neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest activity against certain bacterial strains, warranting further investigation into its mechanism of action.

Materials Science

The compound's unique structural properties make it suitable for applications in materials science, particularly in the development of new polymers or composites.

Research Findings

  • Polymer Blends : Used as a modifier in polymer blends to enhance mechanical properties.
  • Nanocomposites : Investigated for incorporation into nanocomposite materials to improve thermal stability and mechanical strength.

Analytical Chemistry

Due to its distinct mass spectrometric profile, this compound serves as a useful standard in analytical methods.

Applications

  • Mass Spectrometry Calibration : Utilized as a calibration standard due to its predictable CCS values.
  • Chromatographic Techniques : Employed in HPLC methods for the separation of complex mixtures.

Mechanism of Action

The mechanism by which tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of its targets and influencing various pathways .

Comparison with Similar Compounds

Structural Analogues and Isomers

The following table highlights key structural analogues, focusing on substituent positions, molecular properties, and applications:

Compound Name Substituent/Position Molecular Formula Molecular Weight CAS Number Key Applications
Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (Target) 2-oxo Likely C₁₂H₁₉NO₃ ~241.28 (estimated) Not explicitly listed Intermediate in chiral synthesis
Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate 3-oxo C₁₂H₁₉NO₃ 241.28 CID 15521278 Crystallographic studies, rigid scaffold for drug design
Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate 8-formyl C₁₃H₂₁NO₃ 239.32 2089255-05-8 Aldehyde functionality for cross-coupling reactions; discontinued
Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate 2-amino C₁₂H₂₂N₂O₂ 226.32 1824508-58-8 Amine precursor for peptide mimetics; requires cold storage (2–8°C)
Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 6-hydroxy, 3-oxo C₁₂H₁₉NO₄ 241.28 2166677-03-6 Hydroxyl group enables further functionalization (e.g., esterification)
Tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate 5-formyl C₁₃H₂₁NO₃ 239.32 2193058-60-3 Discontinued; potential use in aldehyde-based bioconjugation

Key Differences and Implications

Positional Isomerism (2-oxo vs. 3-oxo): The 2-oxo derivative (target compound) likely exhibits distinct reactivity compared to the 3-oxo isomer . The 3-oxo variant (CID 15521278) has been characterized crystallographically, suggesting higher conformational rigidity .

Functional Group Variations: Aldehyde Derivatives (e.g., 5-formyl, 8-formyl): These are used in nucleophilic additions or as intermediates in heterocycle synthesis but face stability challenges, leading to discontinuation in commercial catalogs . Amino Derivatives (e.g., 2-amino): The free amine group enables peptide coupling but requires stringent storage conditions (-20°C) to prevent degradation .

Hydroxyl vs. Ketone Groups:

  • The 6-hydroxy-3-oxo derivative (CAS 2166677-03-6) offers a polar site for derivatization, enhancing solubility in aqueous systems .

Biological Activity

Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS Number: 132343977) is a bicyclic compound with potential biological activities. Its molecular formula is C12H19NO3C_{12}H_{19}NO_3, and it features a distinctive bicyclic structure that may influence its interaction with biological systems.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C12H19NO3C_{12}H_{19}NO_3
  • SMILES : CC(C)(C)OC(=O)N1CC2CC1CCC2=O
  • InChI Key : IMLMCTVICONPMN-UHFFFAOYSA-N

Biological Activity

While specific literature on the biological activity of this compound is limited, related compounds in the azabicyclo family have been studied for various pharmacological effects, particularly in the context of their interactions with neurotransmitter systems and potential therapeutic applications.

Potential Pharmacological Effects

  • Opioid Receptor Modulation : Compounds similar to tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane have been investigated for their activity as mu-opioid receptor antagonists, which may provide insights into pain management and addiction therapies .
  • Antibacterial Properties : Research has indicated that derivatives of bicyclic compounds can exhibit antibacterial activity by inhibiting beta-lactamases, which are enzymes produced by bacteria to resist antibiotics . Although direct studies on tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane are lacking, the structural similarities suggest potential antibacterial properties.

Case Studies and Research Findings

While direct case studies specifically involving tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane are not available, related compounds have shown promising results in various studies:

Table: Summary of Related Compounds and Their Biological Activities

Compound NameBiological ActivityReference
Disubstituted alkyl-8-azabicyclo[3.2.1]octanesMu-opioid receptor antagonismWO2009029257A1
Triazole derivatives of bicyclic compoundsInhibition of beta-lactamasesMDPI Journal
Azabicyclo derivativesAntibacterial activity against Gram-negative bacteriaACS Publications

Q & A

Q. What are the key synthetic routes for tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, and how do reaction conditions influence yield?

The synthesis of this bicyclic compound often leverages aza-Prins cyclization or Boc-protection strategies . For example, the aza-Prins reaction of α-hydroxyaldehydes with N-tosyl homoallylamine can yield structurally similar 6-oxa-2-azabicyclo[3.2.1]octane derivatives in a single step with high diastereoselectivity (up to 98% yield) . Key factors include:

  • Catalyst choice : Lewis acids (e.g., BF₃·OEt₂) enhance cyclization efficiency.
  • Temperature : Reactions typically proceed at −20°C to room temperature to avoid side reactions.
  • Protecting groups : The tert-butyloxycarbonyl (Boc) group stabilizes the amine during synthesis .
Method Yield Conditions Reference
Aza-Prins cyclization98%BF₃·OEt₂, −20°C to RT
Boc-protection of amine54–98%DCM, DIEA, Boc₂O, RT

Q. How is the structural integrity of this compound confirmed?

Multi-spectral analysis is critical:

  • NMR : 1^1H and 13^{13}C NMR verify bicyclic scaffold geometry and Boc-group placement. For example, the tert-butyl group shows a singlet at δ 1.4 ppm in 1^1H NMR .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 226.32 for C₁₂H₂₂N₂O₂) confirm molecular weight .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in analogs like tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate .

Advanced Research Questions

Q. How can diastereoselectivity be achieved during the synthesis of azabicyclo scaffolds?

The aza-Prins cyclization strategy is highly effective. For example, using (R)-2,3-di-O-benzylglyceraldehyde and N-tosyl homoallylamine, the reaction proceeds via an endo transition state , favoring the (1R,5S,7S)-diastereomer due to steric and electronic effects . Key parameters:

  • Chiral auxiliaries : α-Hydroxyaldehyde derivatives with fixed stereochemistry direct cyclization.
  • Solvent polarity : Non-polar solvents (e.g., dichloromethane) minimize undesired intermolecular interactions.

Q. What are the applications of this compound in drug discovery?

This scaffold is a versatile intermediate for bioactive molecules:

  • Antiviral agents : Analogous azabicyclo compounds (e.g., tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate) are precursors to protease inhibitors .
  • Neurological drugs : Derivatives like N-Boc-nortropine (CAS 143557-91-9) target neurotransmitter receptors .

Q. How should researchers resolve contradictions in spectral data for azabicyclo derivatives?

Discrepancies in melting points or NMR signals may arise from polymorphism or solvent effects . For example:

  • CAS 185099-67-6 (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) has a reported mp of 58–59°C , but batch variations may occur due to crystallization conditions.
  • X-ray crystallography or 2D NMR (COSY, NOESY) can clarify structural ambiguities .

Q. What safety protocols are critical when handling tert-butyl 2-oxo-6-azabicyclo derivatives?

While specific safety data for this compound is limited, analogs require:

  • PPE : Gloves and goggles to avoid skin/eye contact (P202, P210) .
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent Boc-group degradation .
  • Waste disposal : Neutralization before incineration (P501) .

Q. How does the bicyclic scaffold influence physicochemical properties?

The rigid bicyclic structure enhances metabolic stability and binding affinity. For example:

  • LogP : ~2.1 (predicted for C₁₂H₁₉NO₃), indicating moderate lipophilicity .
  • Solubility : Low aqueous solubility (requires DMSO or ethanol for dissolution) .

Q. What are common impurities in this compound synthesis?

  • De-Boc byproducts : Hydrolysis under acidic conditions generates free amines.
  • Ring-opened intermediates : Detectable via HPLC (C₁₈ column, 220 nm) with <3% impurity thresholds .

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